molecular formula C17H18N2O4 B15212023 (3,5,6-Trimethylpyrazin-2-yl)methyl 2-(acetyloxy)benzoate CAS No. 595598-67-7

(3,5,6-Trimethylpyrazin-2-yl)methyl 2-(acetyloxy)benzoate

Katalognummer: B15212023
CAS-Nummer: 595598-67-7
Molekulargewicht: 314.34 g/mol
InChI-Schlüssel: XRLLYXCZODRCKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate is a chemical compound that combines a pyrazine ring with a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate typically involves the esterification of 2-hydroxybenzoic acid (salicylic acid) with (3,5,6-Trimethylpyrazin-2-yl)methanol. The reaction is usually carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of (3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazine derivatives.

Wissenschaftliche Forschungsanwendungen

(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of (3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate involves its interaction with specific molecular targets. The pyrazine ring can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3,5,6-Trimethylpyrazin-2-yl)methanol: A related compound with a hydroxyl group instead of an ester.

    (3,5,6-Trimethylpyrazin-2-yl)methyl benzoate: Similar structure but with a benzoate ester instead of an acetoxybenzoate.

    (3,5,6-Trimethylpyrazin-2-yl)methyl acetate: Contains an acetate ester group.

Uniqueness

(3,5,6-Trimethylpyrazin-2-yl)methyl 2-acetoxybenzoate is unique due to the presence of both a pyrazine ring and an acetoxybenzoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

595598-67-7

Molekularformel

C17H18N2O4

Molekulargewicht

314.34 g/mol

IUPAC-Name

(3,5,6-trimethylpyrazin-2-yl)methyl 2-acetyloxybenzoate

InChI

InChI=1S/C17H18N2O4/c1-10-11(2)19-15(12(3)18-10)9-22-17(21)14-7-5-6-8-16(14)23-13(4)20/h5-8H,9H2,1-4H3

InChI-Schlüssel

XRLLYXCZODRCKK-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(C(=N1)C)COC(=O)C2=CC=CC=C2OC(=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.